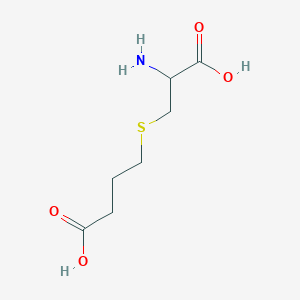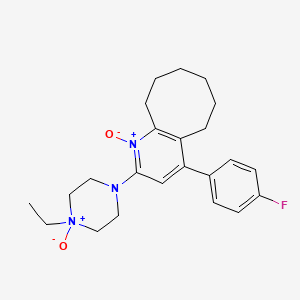
Blonanserin Dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin Dioxide is a derivative of Blonanserin, an atypical antipsychotic used primarily in Japan and South Korea for the treatment of schizophrenia. Blonanserin itself is known for its efficacy in treating both positive and negative symptoms of schizophrenia with fewer side effects compared to other antipsychotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Blonanserin involves the transformation of a compound in formula (II) and N-ethylpiperazine under the catalysis of a base into Blonanserin . The process typically involves high-temperature fusion without a catalyst or solvent, which can be challenging for industrial production due to the high temperatures required (over 170°C) .
Industrial Production Methods
To address the challenges of high-temperature synthesis, a novel method has been developed that uses relatively mild conditions to achieve a higher yield . This method involves the reaction of 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with N-ethylpiperazine.
Analyse Chemischer Reaktionen
Types of Reactions
Blonanserin undergoes several types of chemical reactions, including:
Oxidation: The compound undergoes hydroxylation of the cyclooctane ring.
N-oxidation and N-deethylation: These reactions occur on the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for hydroxylation and dealkylation agents for N-deethylation .
Major Products
The major products formed from these reactions are the N-deethylated and hydroxylated metabolites, which are active but less potent than the parent compound .
Wissenschaftliche Forschungsanwendungen
Blonanserin Dioxide has several scientific research applications:
Chemistry: Used as a reference compound in the study of antipsychotic drugs.
Biology: Investigated for its effects on neurotransmitter systems.
Wirkmechanismus
Blonanserin Dioxide exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, leading to a reduction in the positive and negative symptoms of schizophrenia . It also shows some blockade of α1-adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Blonanserin Dioxide is unique compared to other atypical antipsychotics due to its specific chemical structure and receptor affinity profile . Similar compounds include:
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different side effect profile.
This compound stands out due to its improved tolerability and reduced side effects, making it a promising option for long-term treatment of schizophrenia .
Eigenschaften
Molekularformel |
C23H30FN3O2 |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)-4-(4-fluorophenyl)-1-oxido-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-1-ium |
InChI |
InChI=1S/C23H30FN3O2/c1-2-27(29)15-13-25(14-16-27)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)26(23)28/h9-12,17H,2-8,13-16H2,1H3 |
InChI-Schlüssel |
PEYQECKFRHINHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1(CCN(CC1)C2=[N+](C3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



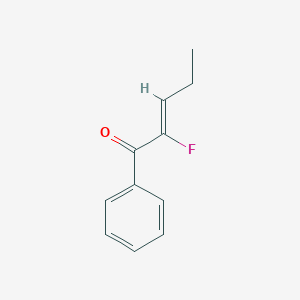
![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)
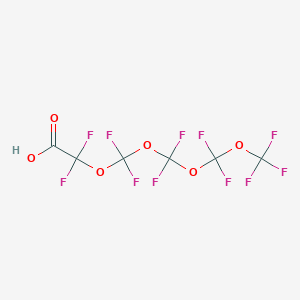
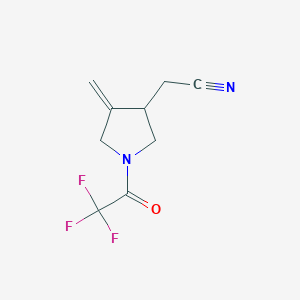
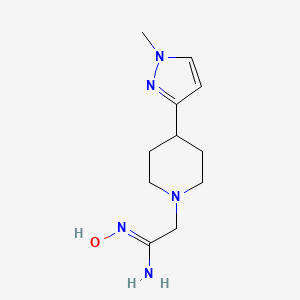
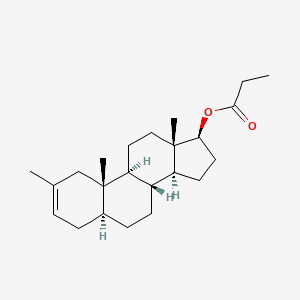

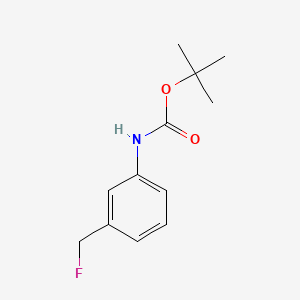
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)

